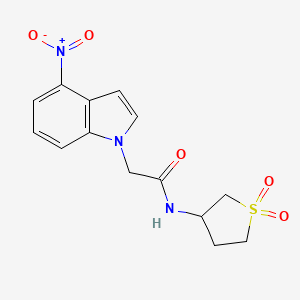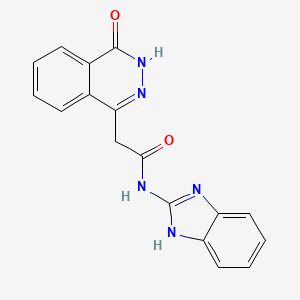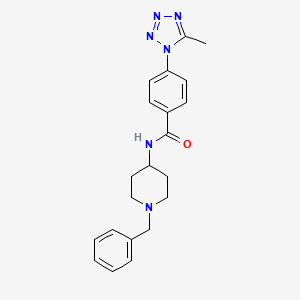![molecular formula C20H25N5OS B10999849 N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide](/img/structure/B10999849.png)
N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide is a complex organic compound that belongs to the class of triazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. The unique structure of this compound, which includes a triazole ring, a pyrrole ring, and a thiophene ring, contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Cyclopentylethyl Group: The cyclopentylethyl group can be introduced via an alkylation reaction using a suitable alkyl halide and a base such as potassium carbonate.
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.
Coupling Reactions: The final compound can be obtained by coupling the triazole, pyrrole, and thiophene intermediates through amide bond formation using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols, electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a therapeutic agent for treating various diseases due to its unique structure and biological activity.
Biology: Study of its effects on biological systems, including its interaction with enzymes and receptors.
Pharmacology: Investigation of its pharmacokinetics and pharmacodynamics to understand its mechanism of action and therapeutic potential.
Industry: Use as a precursor or intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes such as signal transduction, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- **N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(2-thienyl)propanamide
- **N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(4-thienyl)propanamide
- **N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(5-thienyl)propanamide
Uniqueness
The uniqueness of N-[5-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-YL]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide lies in its specific arrangement of functional groups and rings, which confer distinct chemical and biological properties. This compound’s ability to interact with multiple molecular targets and its potential therapeutic applications make it a valuable subject of research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H25N5OS |
|---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[5-(2-cyclopentylethyl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C20H25N5OS/c26-19(13-17(16-9-12-27-14-16)25-10-3-4-11-25)22-20-21-18(23-24-20)8-7-15-5-1-2-6-15/h3-4,9-12,14-15,17H,1-2,5-8,13H2,(H2,21,22,23,24,26) |
InChI Key |
NYACOKJAPBZFLE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CCC2=NC(=NN2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B10999795.png)
![N-[2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10999802.png)
![2-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)acetamide](/img/structure/B10999805.png)
![4-{[3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanoyl]amino}benzamide](/img/structure/B10999806.png)

![4-(pyridin-2-yl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]piperazine-1-carboxamide](/img/structure/B10999817.png)
![N-{1-[2-(dimethylamino)ethyl]-1H-benzimidazol-5-yl}-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10999832.png)
![2-(6-chloro-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10999841.png)
![2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-3-yl)acetamide](/img/structure/B10999844.png)
![dimethyl N-{[3-(4-methoxyphenyl)thiomorpholin-4-yl]carbonyl}-L-aspartate](/img/structure/B10999850.png)


